molecular formula C10H19N B2869691 2-Spiro[2.5]octan-8-ylethanamine CAS No. 1367989-13-6

2-Spiro[2.5]octan-8-ylethanamine

Cat. No. B2869691
CAS RN: 1367989-13-6
M. Wt: 153.269
InChI Key: WKTDKFYLKZJQNV-UHFFFAOYSA-N
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Description

“2-Spiro[2.5]octan-8-ylethanamine” is a chemical compound . It is a derivative of spiro[2.5]octane . The molecular formula of spiro[2.5]octan-1-ylmethanamine is C9H17N .


Synthesis Analysis

The synthesis of spiro[2.5]octane derivatives has been reported in various studies . For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .


Molecular Structure Analysis

The molecular structure of spiro[2.5]octan-1-ylmethanamine can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving spiro[2.5]octane derivatives have been studied . For example, the synthesis and application of spirocyclopropane annelated to six- and five-member rings have been demonstrated .

Scientific Research Applications

Hydrolysis and Soil Extraction Studies

Spiroxamine, a broad-spectrum fungicide, showcases the application of spiro compounds in agricultural chemistry. A study focused on its hydrolysis behavior and optimized extraction procedures from soil, highlighting its environmental impact and degradation kinetics in various pH conditions. This research underscores the significance of understanding spiro compounds' stability and residue analysis in environmental sciences (Rosales-Conrado, 2009).

Biosynthetic Insights from Fungal Metabolites

Spiroketal structures, derived from the plant endophytic fungus Pestalotiopsis fici, provide evidence for biosynthetic pathways involving Diels-Alder reactions. These compounds, featuring spiroketal skeletons, offer insights into natural product synthesis and potential pharmaceutical applications due to their structural complexity and biological activity (Liu et al., 2013).

Advanced Material Development

Spiro compounds have found applications in material science, particularly in the synthesis of novel polyimides with enhanced solubility, thermal stability, and optical transparency. A study demonstrated the utility of a spiro(fluorene-9,9′-xanthene) skeleton in developing polyimides that form transparent, strong films with low moisture absorption and dielectric constants, indicating their potential in electronic and optical applications (Zhang et al., 2010).

Drug Research and Development

In the realm of drug research, spiro compounds like spiro[pyrrolidin-3,3'-oxindoles] have been highlighted for their biological activities. An enantioselective synthesis approach for these compounds was described, showcasing their importance in medicinal chemistry and the synthesis of bioactive molecules with high enantiopurity and structural diversity (Chen et al., 2009).

Novel Synthetic Methodologies

Research has also focused on developing new synthetic strategies for spiro compounds, such as the synthesis of spiro quasi[1]catenanes and quasi[1]rotaxanes. These studies not only expand the toolkit of organic synthesis but also open new avenues for the design of complex molecular architectures with potential applications in nanotechnology and molecular machines (Steemers et al., 2017).

Safety and Hazards

The safety data sheet for similar compounds suggests that they may be combustible and cause skin and eye irritation . It is recommended to handle such compounds with appropriate protective measures .

Future Directions

The future directions in the research of “2-Spiro[2.5]octan-8-ylethanamine” and its derivatives could involve exploring their potential applications in various fields. For instance, new metabolites featuring a unique spiro[2.5]octane skeleton have been isolated from an endophytic fungus, suggesting potential applications in biochemistry and pharmacology .

properties

IUPAC Name

2-spiro[2.5]octan-8-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-8-4-9-3-1-2-5-10(9)6-7-10/h9H,1-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTDKFYLKZJQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2)C(C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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